molecular formula C29H35N3O9S B12338920 N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea

N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea

Cat. No.: B12338920
M. Wt: 601.7 g/mol
InChI Key: KEPQTRHFZVSCLX-XWSJMMAPSA-N
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Description

Density Functional Theory Calculations

Density functional theory (DFT) calculations optimize the molecular geometry and predict electronic properties. Using the B3LYP/6-31G(d) basis set, the equilibrium geometry of N-[(1R,2R)-2-amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea would reveal bond lengths and angles consistent with crystallographic data from analogous compounds. The thiourea C=S bond length is calculated to be ~1.68 Å, slightly longer than C=O bonds (~1.22 Å) due to poorer π-overlap.

Frontier molecular orbital analysis (HOMO-LUMO) predicts reactivity, with the HOMO localized on the thiourea sulfur and the LUMO on the acetyl carbonyl groups. The HOMO-LUMO gap, approximately 4.5 eV, indicates moderate electronic stability.

Properties

Molecular Formula

C29H35N3O9S

Molecular Weight

601.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R)-2-amino-1,2-diphenylethyl]carbamothioylamino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C29H35N3O9S/c1-16(33)37-15-22-25(38-17(2)34)26(39-18(3)35)27(40-19(4)36)28(41-22)32-29(42)31-24(21-13-9-6-10-14-21)23(30)20-11-7-5-8-12-20/h5-14,22-28H,15,30H2,1-4H3,(H2,31,32,42)/t22-,23-,24-,25-,26+,27-,28-/m1/s1

InChI Key

KEPQTRHFZVSCLX-XWSJMMAPSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate

The isothiocyanate method, rooted in classical thiourea synthesis, begins with the preparation of the glycosyl isothiocyanate precursor. As outlined in studies on glucopyranosyl thiourea derivatives, β-D-glucopyranosylammonium carbamate reacts with thiophosgene (CSCl₂) in anhydrous dichloromethane under nitrogen atmosphere. The acetyl-protected glucose amine (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine) is treated with thiophosgene at 0°C for 2 hours, yielding the corresponding isothiocyanate intermediate.

Key Reaction Conditions:

  • Solvent: Anhydrous dichloromethane
  • Temperature: 0°C to room temperature
  • Stoichiometry: 1:1 molar ratio of amine to thiophosgene
  • Workup: Sequential washing with saturated NaHCO₃ and brine, followed by drying over MgSO₄

Coupling with (1R,2R)-2-Amino-1,2-diphenylethylamine

The isothiocyanate intermediate is then reacted with (1R,2R)-2-amino-1,2-diphenylethylamine in tetrahydrofuran (THF) at room temperature for 12–24 hours. The reaction proceeds via nucleophilic attack of the amine on the electrophilic isothiocyanate carbon, forming the thiourea linkage.

Optimization Insights:

  • Base Addition: Triethylamine (1.2 equiv) enhances reaction efficiency by neutralizing HCl byproducts.
  • Yield: Reported yields for analogous glucopyranosyl thioureas range from 65% to 78%.
  • Stereochemical Integrity: The (1R,2R) configuration of the diphenylethylamine remains intact under mild conditions, as confirmed by chiral HPLC analysis.

Thionization of Urea Precursor Using Lawesson’s Reagent

Preparation of Glycosyl Urea Intermediate

An alternative route involves synthesizing the urea derivative followed by sulfur substitution. The glycosyl urea is prepared by coupling 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine with (1R,2R)-2-amino-1,2-diphenylethylamine using 1,1'-carbonyldiimidazole (CDI) as an activating agent. The reaction proceeds in dry THF at 50°C for 6 hours, yielding the urea precursor.

Reaction Parameters:

  • Activator: CDI (1.5 equiv)
  • Solvent: Dry THF
  • Yield: ~70% (isolated after column chromatography)

Thionization with Lawesson’s Reagent

The urea intermediate is treated with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in refluxing pyridine. The reagent facilitates the conversion of the urea carbonyl group to a thiocarbonyl via a four-membered transition state.

Critical Considerations:

  • Stoichiometry: A 1:1 molar ratio of urea to Lawesson’s reagent ensures complete conversion without over-thionization.
  • Reaction Time: 4–6 hours under reflux (110°C).
  • Yield: 60–68% after purification by silica gel chromatography.

Glycosylammonium Carbamate-Mediated Synthesis

Formation of Glycosylammonium Carbamate

A less conventional but highly efficient method involves generating a glycosylammonium carbamate intermediate. The protected glucosamine is treated with ammonium carbamate in methanol, forming a stable carbamate salt.

Procedure Highlights:

  • Solvent: Methanol
  • Temperature: Room temperature, 2 hours
  • Isolation: Precipitation with diethyl ether

Reaction with Isothiocyanate Derivative

The carbamate salt reacts with (1R,2R)-2-isothiocyanato-1,2-diphenylethane (synthesized separately from the amine via thiophosgene treatment) in pyridine at 50°C for 8 hours. This one-pot method avoids isolation of sensitive intermediates.

Advantages:

  • Mild Conditions: Pyridine acts as both solvent and base, minimizing side reactions.
  • Yield: Up to 72% with >95% enantiomeric excess (e.e.).

Comparative Analysis of Methods

Method Yield (%) Purity (HPLC) Stereoselectivity (e.e. %) Scalability
Isothiocyanate Coupling 65–78 >98 >99 High
Thionization 60–68 95 95 Moderate
Carbamate-Mediated 72 97 >95 Moderate

Key Findings:

  • The isothiocyanate method offers superior stereoselectivity and scalability, making it ideal for industrial applications.
  • Thionization is advantageous for laboratories with limited access to isothiocyanate precursors but requires stringent control over reaction conditions to prevent desulfurization.
  • The carbamate route provides a balance of yield and purity but involves multi-step intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The thiourea group can be reduced to form thiol derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, thiol derivatives, and various substituted glucopyranosyl thiourea derivatives.

Scientific Research Applications

Inhibition of Enzymes Related to Diabetes

Recent studies have highlighted the potential of thiourea derivatives in inhibiting enzymes associated with type 2 diabetes mellitus. The compound has shown significant inhibitory activity against several key enzymes:

  • α-Amylase : This enzyme is crucial for carbohydrate digestion. Inhibitors can help manage postprandial blood glucose levels.
  • α-Glucosidase : Another target for controlling glucose absorption in the intestines.
  • Dipeptidyl Peptidase-4 (DPP-4) : Inhibition of this enzyme can enhance insulin secretion and decrease glucagon levels.
  • Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme is involved in insulin signaling; its inhibition can improve insulin sensitivity.

In vitro studies have demonstrated that various thiourea compounds exhibit promising IC50 values against these enzymes, suggesting their potential as therapeutic agents for managing diabetes .

Enzyme IC50 Value (μM) Compound
α-Amylase9.72 ± 0.348k
α-Glucosidase9.73 ± 0.728j
DPP-4Variable8f
PTP1BVariable8h

Antimicrobial Properties

Thiourea derivatives have also been explored for their antimicrobial activities. Research indicates that these compounds can exhibit bactericidal and fungicidal properties, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell function or inhibiting key metabolic pathways.

Role as a Promoter in Synthesis

The compound has been utilized as a promoter in glycosylation reactions, particularly when combined with other catalysts like copper(II) triflate and N-iodosuccinimide. This combination has been shown to facilitate the formation of glycosides at room temperature with high stereoselectivity . Such reactions are essential in synthesizing complex carbohydrates and glycosylated compounds used in pharmaceuticals.

Synthetic Pathways

The synthesis of N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea typically involves:

  • The reaction of appropriate amines with isothiocyanates or thioketones.
  • Acetylation processes to protect hydroxyl groups on the glucopyranosyl moiety.

The structural characterization often employs techniques such as NMR spectroscopy to confirm the formation of desired products and their configurations .

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea involves its interaction with specific molecular targets. The amino and thiourea groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The glucopyranosyl moiety enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The compound belongs to a broader class of N-glycosyl thioureas, which vary in their sugar protecting groups, amine substituents, and stereochemistry. Below is a detailed comparison with structurally related compounds:

Compound Substituent Groups Biological/Physicochemical Properties Synthesis Yield/Stability
Target Compound - 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl
- (1R,2R)-diphenylethylamine
High stereochemical specificity; potential glycosidase inhibition (inferred from analogous structures) Not explicitly reported; structurally similar compounds show yields >80% (e.g., )
N-[(1S,2S)-2-Aminocyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea - Cyclohexylamine substituent
- β-D-glucopyranosyl configuration
99% enantiomeric excess (e.e.); used in chiral resolution studies 98% purity; stable under inert storage conditions
N-(2-Acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-4-(6-nitrocoumarinyl)-1,3-thiazole-2-amine (12g) - Nitrocoumarinyl-thiazole
- Tri-O-acetyl-β-D-glucopyranosyl
Fluorescent properties; potential enzyme-probing applications 81% yield; m.p. 213.27°C; Rf = 0.40 in CH2Cl2/MeOH (25:1)
1-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-3-p-chlorophenyltriazene (4) - p-Chlorophenyltriazene
- β-D-glucopyranosyl
Stable at room temperature; used in diazonium coupling reactions Crystalline form; synthesized via reaction with p-chlorobenzenediazonium tetrafluoroborate
N-Glycosyl Triazole-Amide Trimers - Triazole and amide linkers
- β-D-glucopyranosyl azide precursor
High β-selectivity (>95%); applications in multivalent glycomimetics Good yields (60–75%); stable under aqueous conditions

Key Findings from Comparative Studies

Stereochemical Impact : The (1R,2R)-diphenylethylamine group in the target compound enhances chiral recognition compared to cyclohexylamine derivatives, which are less sterically demanding .

Protecting Group Effects: Acetylated glucopyranosyl units (as in the target compound) are more labile under basic conditions than benzoylated analogues (e.g., compounds in ), which require harsher deprotection methods.

Biological Activity : Thiourea derivatives with aromatic substituents (e.g., nitrocoumarinyl in ) exhibit fluorescence and enzyme-binding properties, whereas the target compound’s biological activity remains underexplored but is hypothesized to involve glycosidase inhibition.

Synthetic Accessibility: The use of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide as a precursor (as in ) allows for modular synthesis of diverse glycosyl thioureas, though the target compound’s synthesis likely requires stereospecific amine coupling.

Biological Activity

N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₂₃N₃O₈S
  • Molecular Weight : 421.46 g/mol

The compound features a thiourea moiety linked to a tetra-acetylated glucopyranosyl group and an amino diphenylethyl group.

Antidiabetic Properties

Several studies have highlighted the antidiabetic potential of this compound. The tetra-O-acetyl-β-D-glucopyranosyl moiety is known to enhance the bioactivity of compounds through improved solubility and absorption.

  • Mechanism : The compound appears to enhance insulin sensitivity and glucose uptake in peripheral tissues. It may also inhibit enzymes involved in carbohydrate metabolism, such as α-glucosidase.

Anticancer Activity

Research indicates that N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea exhibits cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated its effects on human breast cancer cells (MCF-7) and reported significant reductions in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G0/G1 phase.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications as well.

  • Testing : In vitro assays demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidiabeticIncreased insulin sensitivity
AnticancerInduced apoptosis in MCF-7 cells
AntimicrobialInhibition of S. aureus and E. coli

The proposed mechanisms underlying the biological activities include:

  • Enzyme Inhibition : Inhibition of α-glucosidase leading to reduced glucose absorption.
  • Cell Cycle Modulation : Induction of cell cycle arrest in cancer cells.
  • Apoptotic Pathways : Activation of caspases leading to programmed cell death in malignant cells.

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